Uracil, 3-(3-chloro-4-isopropoxybenzyl)-5-fluoro-
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Overview
Description
Uracil, 3-(3-chloro-4-isopropoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a fluorinated uracil derivative that has been studied extensively for its biochemical and physiological effects. The purpose of
Mechanism Of Action
The mechanism of action of Uracil, 3-(3-chloro-4-isopropoxybenzyl)-5-fluoro- is not fully understood. However, it is believed to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately leading to the death of cancer cells.
Biochemical And Physiological Effects
Uracil, 3-(3-chloro-4-isopropoxybenzyl)-5-fluoro- has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of thymidylate synthase. It has also been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections.
Advantages And Limitations For Lab Experiments
Uracil, 3-(3-chloro-4-isopropoxybenzyl)-5-fluoro- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available in the market. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It is a toxic compound and requires proper handling and disposal. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of Uracil, 3-(3-chloro-4-isopropoxybenzyl)-5-fluoro-. One direction is the development of new derivatives with improved properties. Another direction is the study of its potential use in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential applications in other fields such as antiviral therapy.
Conclusion:
In conclusion, Uracil, 3-(3-chloro-4-isopropoxybenzyl)-5-fluoro- is a chemical compound that has potential applications in various fields. It has been extensively studied for its anti-cancer and antiviral properties. Its mechanism of action is well understood, and it has several advantages for lab experiments. However, it also has limitations and requires proper handling and disposal. Further studies are needed to fully understand its potential applications and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of Uracil, 3-(3-chloro-4-isopropoxybenzyl)-5-fluoro- involves the reaction of 5-fluorouracil with 3-(3-chloro-4-isopropoxybenzyl) bromide in the presence of a base. The reaction yields the desired product in good yield and purity. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Uracil, 3-(3-chloro-4-isopropoxybenzyl)-5-fluoro- has been studied for its potential applications in various fields. In particular, it has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of viral infections such as hepatitis B and C.
properties
CAS RN |
102613-22-9 |
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Product Name |
Uracil, 3-(3-chloro-4-isopropoxybenzyl)-5-fluoro- |
Molecular Formula |
C14H14ClFN2O3 |
Molecular Weight |
312.72 g/mol |
IUPAC Name |
3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H14ClFN2O3/c1-8(2)21-12-4-3-9(5-10(12)15)7-18-13(19)11(16)6-17-14(18)20/h3-6,8H,7H2,1-2H3,(H,17,20) |
InChI Key |
DDJAOCAJOUNAQT-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
Other CAS RN |
102613-22-9 |
synonyms |
3-[(3-chloro-4-propan-2-yloxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2, 4-dione |
Origin of Product |
United States |
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